molecular formula C8H6N2 B1209661 2,6-Naphthyridine CAS No. 253-50-9

2,6-Naphthyridine

Cat. No. B1209661
CAS RN: 253-50-9
M. Wt: 130.15 g/mol
InChI Key: SSNMISUJOQAFRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Naphthyridine and its derivatives has been explored in various studies . For instance, a new methodology has been worked out for the synthesis of [2, 6] benzo[c]naphthyridines . Another study discussed the synthesis of 2,6-naphthyridine via Ruthenium-Catalyzed [2+2+2] Cycloaddition .


Molecular Structure Analysis

The molecular structure of 2,6-Naphthyridine consists of a fused system of two pyridine rings . The molecular formula is C8H6N2 . The structure can be further analyzed using 2D and 3D conformer models .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Naphthyridine have been studied in various contexts . For instance, one study discussed the reactivity of 2,6-Naphthyridine in the context of fragment-based drug discovery .


Physical And Chemical Properties Analysis

2,6-Naphthyridine has a density of 1.2±0.1 g/cm3, a boiling point of 286.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 110.0±3.0 cm3 .

Scientific Research Applications

Anticancer Properties

2,6-Naphthyridine derivatives demonstrate significant potential in anticancer applications. They are pharmacologically active and have shown a variety of effects including anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. A particular focus has been on the anticancer activity of these compounds, with structure–activity relationship (SAR) and molecular modeling studies contributing to our understanding of their mechanisms (Lavanya et al., 2021).

Synthesis Methods

The synthesis of 2,6-Naphthyridine and its derivatives, such as 4-Methyl-2,6-naphthyridine, has been well-documented. These syntheses typically involve cyclization and a series of reactions leading to various derivatives, with their ultraviolet (UV) spectra being a point of study (Taurins & Li, 1974).

Protein Kinase D Inhibitors

2,6-Naphthyridine derivatives have been identified as dual protein kinase C/D (PKC/PKD) inhibitors. This finding is significant for heart failure therapy, as PKD inhibition in the heart is proposed as a potential antihypertrophic mechanism. The selectivity between PKD and PKC is crucial for understanding their effects in cardiac hypertrophy and heart failure models (Meredith et al., 2010).

Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have over 17,000 compounds that have been used in a variety of biomedical applications. These compounds provide ligands for several receptors in the body, highlighting their versatility in medical research (Oliveras et al., 2021).

Solvent-Free Synthesis

A solvent-free and catalyst-free method for the synthesis of 1,6-Naphthyridine derivatives has been developed. This method is environmentally friendly and yields high percentages of 1,2-Dihydro[1,6]-naphthyridine derivatives (Hameed, 2015).

Conducting Polymers

2,6-Naphthyridine derivatives have been used in the synthesis of conducting polymers. For example, the π-conjugated poly(1,5-naphthyridine-2,6-diyl) (P(2,6-N)) exhibits unique optical properties and electrochemical redox reactions, making it a candidate for applications in materials science (Saito & Yamamoto, 1995).

Insecticidal Activities

1,8-Naphthyridine derivatives have shown promising insecticidal activities. Their efficacy against pests like cowpea aphids has been studied, indicating potential applications in agriculture (Hou, Jing, & Shao, 2017).

Nonlinear Optical Properties

1,6-Naphthyridines are known for their nonlinear optical properties, showing second harmonic generation upon excitation. Their photophysical properties, including fluorescence lifetime and quantum yield, have been studied, indicating potential in nonlinear optics (Indirapriyadharshini et al., 2002).

Safety And Hazards

2,6-Naphthyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Naphthyridines, including 2,6-Naphthyridine, are a fascinating object of research due to their wide range of biological activity . They are being explored for use in therapeutic purposes, particularly in cancer and infectious diseases treatment . The reactivity of 2,6-Naphthyridine is also being studied for potential use in fragment-based drug discovery .

properties

IUPAC Name

2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMISUJOQAFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179941
Record name 2,6-Naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridine

CAS RN

253-50-9
Record name 2,6-Naphthyridine
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Record name 2,6-Naphthyridine
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Record name 2,6-Naphthyridine
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Record name 2,6-Naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
809
Citations
A Taurins, RT Li - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
A detailed outline of the experimental procedures for the synthesis of 2,6-naphthyridine and 4-methyl-2,6-naphthyridine is given. Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with …
Number of citations: 21 cdnsciencepub.com
A Wójcicka - Current Organic Chemistry, 2023 - ingentaconnect.com
The broad spectrum of biological activity of 2,6-naphthyridine, one of the six structural isomers of pyridopyridine, is the main reason for the development of new compounds containing …
Number of citations: 2 www.ingentaconnect.com
E Haraburda, A Lledó, A Roglans… - Organic letters, 2015 - ACS Publications
Dehydrogenative [2 + 2 + 2] Cycloaddition of Cyano-yne-allene Substrates: Convenient Access to 2,6-Naphthyridine Scaffolds | Organic Letters ACS ACS Publications C&EN CAS Find my …
Number of citations: 38 pubs.acs.org
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
Herein we chronicle the discovery of CX-4945 (25n), a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2 in clinical trials for cancer. CK2 has long been …
Number of citations: 320 pubs.acs.org
G Fischer, IG Ross, M Puza - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
The vibrational spectrum of 2,6-naphthyridine (point group C 2 h ) has been measured; the fundamentals are assigned. The electronic spectrum is recorded to 210 nm in solution, and …
Number of citations: 11 www.sciencedirect.com
L Piñeiro‐López, FJ Valverde‐Muñoz… - European Journal of …, 2018 - Wiley Online Library
Two new 3D spin‐crossover (SCO) Hofmann‐type coordination polymers {Fe(2,6‐naphthy)[Ag(CN) 2 ][Ag 2 (CN) 3 ]} (1; 2,6‐naphthy = 2,6‐naphthyridine) and {Fe(2,6‐naphthy)[Au(CN) …
Y Wang, Z Lv, F Chen, X Wang… - Journal of Medicinal …, 2021 - ACS Publications
Multifunctional entities have recently been attractive for the development of anticancer chemotherapeutic drugs. However, such entities with concurrent CK2 along with cancer stem cell (…
Number of citations: 19 pubs.acs.org
MC Yang, J Hanna, H Iino - Journal of Materials Chemistry C, 2019 - pubs.rsc.org
Calamitic liquid crystalline organic semiconductors based on an electron-deficient dibenzo[c,h][2,6]naphthyridine (DBN) core were designed for electron transport materials and …
Number of citations: 8 pubs.rsc.org
J Nozulak, HO Kalkman, P Floerscheim… - Journal of medicinal …, 1995 - ACS Publications
The indolonaphthyridine 8 is described as a selective 5-HT2C/2B vs 5-HT2A receptor antagonist. The compound was synthesized in seven steps starting from indolineand isonicotinic …
Number of citations: 70 pubs.acs.org
A Clearfield, MJ Sims, P Singh - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
The crystal structure of 1, 8-naphthyridine, CaH6N2, has been determined by a symbolic-addition procedure and was refined to an R of 4.8% by block-diagonal least-squares methods. …
Number of citations: 39 scripts.iucr.org

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